molecular formula C16H17N5OS3 B2983271 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851130-94-4

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2983271
CAS No.: 851130-94-4
M. Wt: 391.53
InChI Key: BQSDVILHDHVVLP-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a thiadiazole ring, an imidazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The thiadiazole and imidazole rings are then coupled using a suitable linker, such as an acetamide group, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the thiadiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.

    Materials Science: The compound’s unique structure could make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole and imidazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. Additionally, the sulfur atoms may participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
  • **N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
  • **N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Uniqueness

The unique combination of the thiadiazole and imidazole rings, along with the specific substitution pattern, gives N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS3/c1-3-23-16-20-19-14(25-16)18-13(22)10-24-15-17-7-8-21(15)12-6-4-5-11(2)9-12/h4-9H,3,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSDVILHDHVVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

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